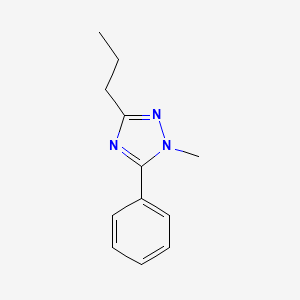
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are known for their unique structure, which includes three nitrogen atoms in a five-membered ring. This particular compound has a methyl group at the first position, a phenyl group at the fifth position, and a propyl group at the third position. Triazoles are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction of 3-propyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methylhydrazine under acidic conditions can yield the desired triazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with DNA synthesis and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,4-triazole: Lacks the phenyl and propyl groups, resulting in different chemical and biological properties.
5-Phenyl-1H-1,2,4-triazole: Lacks the methyl and propyl groups, leading to variations in reactivity and applications.
3-Propyl-1H-1,2,4-triazole: Lacks the methyl and phenyl groups, affecting its overall properties and uses.
Uniqueness: 1-Methyl-5-phenyl-3-propyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
915303-66-1 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
1-methyl-5-phenyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3/c1-3-7-11-13-12(15(2)14-11)10-8-5-4-6-9-10/h4-6,8-9H,3,7H2,1-2H3 |
InChI-Schlüssel |
LWGTWWGANHDJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















